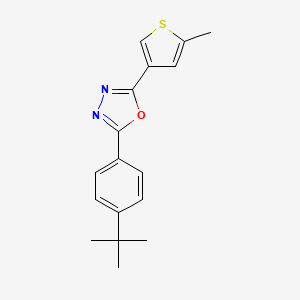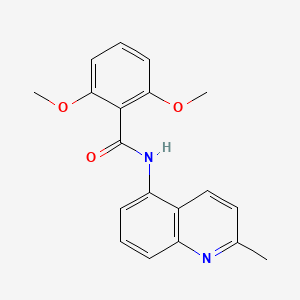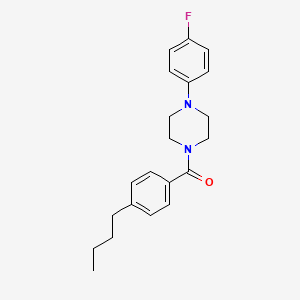
2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole
Vue d'ensemble
Description
2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole is a chemical compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mécanisme D'action
The mechanism of action of 2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. In cancer cells, it has been shown to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cell growth and survival. Inflammatory cells, it has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In animal models, it has been shown to reduce inflammation and improve insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations is that its mechanism of action is not fully understood, which makes it challenging to interpret the results of experiments.
Orientations Futures
There are several future directions for the research of 2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole. In medicinal chemistry, it could be further investigated as a potential anticancer and anti-inflammatory agent. In material science, it could be further optimized as a material for organic electronics. Additionally, its mechanism of action could be further elucidated to better understand its biological effects.
Applications De Recherche Scientifique
2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation in animal models.
In material science, 2-(4-tert-butylphenyl)-5-(5-methyl-3-thienyl)-1,3,4-oxadiazole has been investigated as a potential material for organic electronics. It has shown promising results as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Propriétés
IUPAC Name |
2-(4-tert-butylphenyl)-5-(5-methylthiophen-3-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2OS/c1-11-9-13(10-21-11)16-19-18-15(20-16)12-5-7-14(8-6-12)17(2,3)4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPKOBNZIGOEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C2=NN=C(O2)C3=CC=C(C=C3)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-N-(2-furylmethyl)acrylamide](/img/structure/B4667461.png)
![1-(4-chlorophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4667472.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-iodobenzamide](/img/structure/B4667485.png)
![1-[(2,5-dimethylphenoxy)methyl]-N-(2-methoxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4667487.png)
![5-[(2-bromophenoxy)methyl]-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-furamide](/img/structure/B4667494.png)

![2,4-dimethyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4667505.png)
![ethyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4667519.png)
![4-[(2-chloro-5-{[3-(4-morpholinylsulfonyl)phenyl]sulfonyl}phenyl)sulfonyl]morpholine](/img/structure/B4667521.png)
![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4667528.png)
![3-chloro-4-[2-(2-isopropylphenoxy)ethoxy]benzaldehyde](/img/structure/B4667539.png)
